An In-depth Technical Guide to the Chemical Properties of Dde-D-Lys(Fmoc)-OH
An In-depth Technical Guide to the Chemical Properties of Dde-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-Nε-(9-fluorenylmethoxycarbonyl)-D-lysine (Dde-D-Lys(Fmoc)-OH). This orthogonally protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures such as branched and cyclic peptides, and facilitating site-specific conjugations.
Core Chemical Properties
Dde-D-Lys(Fmoc)-OH is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, and the epsilon-amino group of the side chain is protected by a Fmoc (9-fluorenylmethoxycarbonyl) group. This strategic placement of protecting groups with differing lability is central to its utility in synthetic peptide chemistry.
Physicochemical Data
A summary of the key physicochemical properties of Dde-D-Lys(Fmoc)-OH and its more commonly documented L-enantiomer, Fmoc-L-Lys(Dde)-OH, is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Dde-D-Lys(Fmoc)-OH | Fmoc-L-Lys(Dde)-OH |
| CAS Number | 1301706-71-7[1] | 150629-67-7[2][3][4] |
| Molecular Formula | C₃₁H₃₆N₂O₆[1] | C₃₁H₃₆N₂O₆[3][5] |
| Molecular Weight | 532.63 g/mol [1][6] | 532.63 g/mol [3][5][7] |
| Appearance | White to off-white powder | White to light yellow solid[8] |
| Melting Point | 135-145 °C[6] | ~80 °C (decomposes)[7] |
| Optical Rotation | Not explicitly found, but expected to be opposite to the L-isomer. | +3.0° ± 1.5° (c=1, MeOH)[8] |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO.[9] | Clearly soluble (1 mmol in 2 mL DMF).[8] Also soluble in DMSO and NMP.[9][10] |
| Storage | Store at 2-8 °C, desiccated and protected from light.[11] | Store in freezer, under -20°C.[4] |
Orthogonal Deprotection Strategy
The primary utility of Dde-D-Lys(Fmoc)-OH lies in the orthogonal nature of its protecting groups. The Fmoc group is labile under basic conditions (e.g., piperidine), while the Dde group is stable to these conditions but can be selectively removed using hydrazine or hydroxylamine.[12][13] This allows for the selective deprotection of the lysine side chain while the peptide backbone remains protected and anchored to the solid support.
Logical Workflow for Orthogonal Deprotection and On-Resin Modification
The following diagram illustrates the logical workflow for utilizing Dde-D-Lys(Fmoc)-OH in SPPS for side-chain modification.
Caption: Logical workflow for solid-phase peptide synthesis (SPPS) utilizing Dde-D-Lys(Fmoc)-OH for site-specific side-chain modification.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Dde-D-Lys(Fmoc)-OH in research and development.
Protocol 1: Selective Removal of the Dde Group with Hydrazine
This is the most common method for Dde group removal. It is important to note that this method will also cleave Fmoc groups.
Materials:
-
Dde-protected peptide-resin
-
2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF)[12][14]
-
DMF for washing
Procedure:
-
Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.
-
Treat the resin with the 2% hydrazine in DMF solution (approximately 25 mL per gram of resin).[12]
-
Allow the mixture to stand at room temperature for 3 minutes.[12]
-
Filter the resin and repeat the hydrazine treatment two more times (for a total of three treatments).[12]
-
Thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[15]
-
The resin is now ready for subsequent synthetic steps, such as side-chain modification.
Monitoring the Reaction: The removal of the Dde group can be monitored spectrophotometrically by detecting the pyrazole byproduct, which has a strong UV absorbance at 290 nm.[16] Alternatively, a small sample of the resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry to confirm the removal of the Dde group.[17]
Protocol 2: Selective Removal of the Dde Group with Hydroxylamine
This method offers a milder alternative to hydrazine and can be used for the selective removal of the Dde group in the presence of Fmoc groups.[12]
Materials:
-
Dde-protected peptide-resin
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-methylpyrrolidone (NMP)
-
DMF for washing
Procedure:
-
Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[12][15]
-
Add the solution to the resin.
-
Gently shake the mixture at room temperature for 30 minutes to 1 hour.[12][15]
-
The resin is now ready for further elaboration.
Applications in Drug Development and Research
The unique properties of Dde-D-Lys(Fmoc)-OH make it an invaluable tool in the synthesis of complex peptides with therapeutic and diagnostic potential.
-
Branched Peptides: By selectively deprotecting the lysine side chain, a second peptide chain can be synthesized, leading to the formation of branched peptides.[18] These structures are used to create synthetic vaccines, multivalent ligands, and drug delivery systems.
-
Cyclic Peptides: The selective deprotection of the lysine side chain allows for on-resin cyclization by forming a peptide bond with the N-terminus or another side chain, leading to peptides with enhanced stability and biological activity.[14][16]
-
Site-Specific Conjugation: The exposed epsilon-amino group of the lysine side chain serves as a handle for the precise attachment of various moieties, including fluorescent labels, cytotoxic drugs for antibody-drug conjugates (ADCs), polyethylene glycol (PEG) for improved pharmacokinetics, and other reporter groups.
Experimental Workflow for Branched Peptide Synthesis
The following diagram outlines the workflow for the synthesis of a branched peptide using Dde-D-Lys(Fmoc)-OH.
Caption: Step-by-step workflow for the solid-phase synthesis of a branched peptide.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Fmoc-Lys(Dde)-OH [anaspec.com]
- 3. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-L-Lys(Dde)-OH | 150629-67-7 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-D-Lys(Dde)-OH Novabiochem 333973-51-6 [sigmaaldrich.com]
- 7. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 8. Fmoc-L-Lys(Dde)-OH | Matrix Innovation [matrix-innovation.com]
- 9. chempep.com [chempep.com]
- 10. reddit.com [reddit.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. peptide.com [peptide.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. peptide.com [peptide.com]
- 16. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 17. benchchem.com [benchchem.com]
- 18. kohan.com.tw [kohan.com.tw]
